molecular formula C13H9FO3 B6396233 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% CAS No. 1261953-78-9

6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6396233
CAS RN: 1261953-78-9
M. Wt: 232.21 g/mol
InChI Key: CWDHKHZTYKSLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% (6-F2HPA) is a fluoro-substituted benzoic acid derivative. It is a white crystalline solid with a melting point of about 230-240 °C and a molecular weight of 213.2 g/mol. 6-F2HPA is a common organic building block for chemical synthesis, and it has a wide range of scientific research applications.

Mechanism of Action

6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% is known to interact with certain biological molecules, such as proteins and enzymes, by forming hydrogen bonds. These hydrogen bonds can alter the structure of the target molecule and affect its activity. In addition, 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% can also interact with other molecules, such as DNA, through electrostatic interactions.
Biochemical and Physiological Effects
6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% in laboratory experiments is its availability and high purity. It is relatively easy to obtain and is usually available with 95% purity. However, 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% can be toxic and should be handled with care. It should also be stored in a cool, dry place and away from light.

Future Directions

The future of 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% research is promising. Potential future directions for research include:
• Investigating the effects of 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% on other biological molecules, such as lipids and carbohydrates.
• Examining the effects of 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% on cell signaling pathways.
• Investigating the effects of 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% on gene expression and epigenetics.
• Examining the effects of 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% on the immune system.
• Investigating the effects of 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% on the central nervous system.
• Investigating the effects of 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% on drug metabolism.
• Examining the effects of 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% on the development of drug resistance.
• Investigating the effects of 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% on the development of new drugs.
• Examining the effects of 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% on the environment.
• Investigating the effects of 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% on the development of new materials.

Synthesis Methods

6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% is often synthesized from the reaction of 4-fluorobenzaldehyde and 2-hydroxybenzoic acid in the presence of a strong base such as sodium hydroxide. This reaction typically yields a product with 95% purity. The reaction can be represented as follows:
4-Fluorobenzaldehyde + 2-Hydroxybenzoic acid --> 6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% + Sodium Hydroxide

Scientific Research Applications

6-Fluoro-2-(2-hydroxyphenyl)benzoic acid, 95% has a wide range of scientific applications, including but not limited to:
• As a reagent in the synthesis of heterocyclic compounds.
• As a reagent in the synthesis of pharmaceuticals.
• As a reagent in the synthesis of polymers.
• As a reagent in the synthesis of dyes and pigments.
• As a reagent in the synthesis of organic semiconductors.
• As a reagent in the synthesis of organic catalysts.

properties

IUPAC Name

2-fluoro-6-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-6-3-5-9(12(10)13(16)17)8-4-1-2-7-11(8)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDHKHZTYKSLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688676
Record name 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261953-78-9
Record name 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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